molecular formula H2O2P+ B025596 Hydroxy(oxo)phosphanium CAS No. 6303-21-5

Hydroxy(oxo)phosphanium

Cat. No.: B025596
CAS No.: 6303-21-5
M. Wt: 64.989 g/mol
InChI Key: GQZXNSPRSGFJLY-UHFFFAOYSA-N
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Description

Hydroxy(oxo)phosphanium, systematically named phosphinic acid (IUPAC: this compound), is a monobasic phosphorus oxoacid with the molecular formula H₃PO₂ (or HOP(O)H₂) . It exists as a tautomeric equilibrium between phosphinic acid (major form) and hypophosphorous acid (minor form) . This compound is characterized by a single hydroxyl group and one double-bonded oxygen atom attached to a pentavalent phosphorus atom. Its CAS registry number is 6303-21-5, and it appears as a colorless, oily liquid or deliquescent crystals with a sour odor .

This compound is widely used as a reducing agent in chemical synthesis, pharmaceuticals, and industrial processes due to its strong electron-donating properties . It also serves as a precursor for organophosphorus derivatives and stabilizers in polymer production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hypophosphorous acid can be synthesized through a two-step process. Initially, elemental white phosphorus reacts with alkali and alkaline earth hydroxides to produce an aqueous solution of hypophosphites: [ \text{P}_4 + 4 \text{OH}^- + 4 \text{H}_2\text{O} \rightarrow 4 \text{H}_2\text{PO}_2^- + 2 \text{H}_2 ] Any phosphites formed in this step can be selectively precipitated out by treatment with calcium salts. The purified material is then treated with a strong, non-oxidizing acid (often sulfuric acid) to yield free hypophosphorous acid: [ \text{H}_2\text{PO}_2^- + \text{H}^+ \rightarrow \text{H}_3\text{PO}_2 ]

Industrial Production Methods: Industrial production of hypophosphorous acid typically involves the continuous extraction of aqueous solutions with diethyl ether to obtain pure anhydrous hypophosphorous acid. This method prevents the acid from oxidizing to phosphorous acid and phosphoric acid or disproportionating to phosphorous acid and phosphine .

Chemical Reactions Analysis

Types of Reactions: Hypophosphorous acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Phosphoric Acid: Formed through the oxidation of hypophosphorous acid.

    Phosphine: A byproduct of the disproportionation reaction.

    Phosphinic Acids and Phosphinates: Products of substitution reactions.

Scientific Research Applications

Chemical Research Applications

1.1 Synthesis of Organophosphorus Compounds

Hydroxy(oxo)phosphanium plays a crucial role in the synthesis of organophosphorus compounds. It serves as a precursor for various phosphonium salts, which are essential in organic synthesis. For instance, researchers have utilized this compound derivatives to create phosphonium salts that exhibit high yields and purity through methods such as nucleophilic substitution reactions .

1.2 Reducing Agent in Organic Synthesis

The compound is recognized for its efficacy as a reducing agent in organic synthesis. This compound can facilitate the reduction of metal ions to their elemental forms and is particularly useful in the preparation of α-aminophosphinic acids, which are valuable intermediates in pharmaceutical chemistry .

1.3 Flame Retardant Applications

In industrial applications, this compound derivatives are employed as flame retardants. For example, diethyl phosphinate, synthesized from this compound, is widely used in polymer materials to enhance fire resistance . The synthesis process has been optimized to minimize byproducts, making it a more environmentally friendly option compared to traditional flame retardants.

Biological Research Applications

2.1 Antitumor Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Phosphonium salts derived from this compound have shown significant cytotoxic effects against various cancer cell lines, including duodenal adenocarcinoma and prostate cancer cells (PC3). The selectivity of these compounds against cancer cells is notably higher than that of conventional chemotherapeutics like doxorubicin .

2.2 Targeted Drug Delivery Systems

The incorporation of this compound into liposomal systems has been explored for targeted drug delivery. These systems enhance the bioavailability and reduce toxicity associated with anticancer drugs. By modifying liposomal formulations with phosphonium salts, researchers have developed nanocarriers capable of selectively delivering therapeutic agents to tumor cells .

Case Studies

Study Objective Findings
Antitumor Activity Assessment Evaluate cytotoxic effects on cancer cell linesThis compound derivatives showed IC50 values in the range of 1.1–3.7 μM against HuTu 80 cells, indicating potent antitumor activity .
Liposomal Formulation Development Create stable liposomal systems for drug deliveryPhosphonium-modified liposomes exhibited improved stability and selective targeting capabilities compared to unmodified systems .
Synthesis Optimization for Flame Retardants Minimize byproducts in diethyl phosphinate productionOptimized synthesis methods resulted in higher yields and reduced environmental impact .

Mechanism of Action

The mechanism by which hypophosphorous acid exerts its reducing effects involves the donation of hydrogen atoms to the substrate. This process typically involves the formation of intermediate species, such as phosphinic acids, which then undergo further reactions to yield the final reduced products .

Comparison with Similar Compounds

Phosphorus Oxoacids

The table below compares hydroxy(oxo)phosphanium with other phosphorus oxoacids based on structure, acidity, and applications:

Compound IUPAC Name Formula Structure Acidity (pKa) Applications References
This compound Phosphinic acid H₃PO₂ HOP(O)H₂ ~1.1 Reducing agent, pharmaceuticals
Phosphorous acid Dithis compound H₃PO₃ (HO)₂P(O)H ~1.3, ~6.7 Chelating agent, chemical synthesis
Phosphoric acid Trithis compound H₃PO₄ (HO)₃P(O) ~2.1, ~7.2, ~12.3 Fertilizers, detergents, food additives [Standard Knowledge]

Key Observations :

  • Acidity: this compound is monobasic (pKa ~1.1), whereas phosphorous acid (H₃PO₃) is dibasic and phosphoric acid (H₃PO₄) is tribasic .
  • Structure : The number of hydroxyl groups increases with oxidation state, influencing reactivity. For example, phosphoric acid’s three hydroxyl groups enable broad industrial use, while this compound’s single hydroxyl enhances its reducing capacity .

Organophosphorus Derivatives

This compound derivatives are compared below with structurally related organophosphorus compounds:

Compound Structure Key Features Applications References
Hydroxy-naphthalen-2-yl-oxophosphanium C₁₀H₇P(O)(OH) Aromatic substitution enhances lipophilicity Organic synthesis, catalysis
(2-Methoxyphenyl)-oxo-phenylphosphanium C₁₃H₁₂O₂P⁺ Methoxy group improves solubility Pharmaceutical intermediates
CAP derivatives (e.g., caffeic acid phosphanium salts) Quaternary phosphanium cations Amphiphilic structure Drug delivery, membrane permeability enhancement

Key Observations :

  • Functional Groups : Substitutions (e.g., aryl, methoxy) alter solubility and reactivity. For example, hydroxy-naphthalen-2-yl-oxophosphanium is used in catalysis due to its aromatic stability .
  • Biological Applications : Quaternary phosphanium salts (e.g., CAP derivatives) are engineered to improve drug bioavailability by modifying lipophilicity .

Herbicides and Metabolites

This compound shares structural motifs with phosphorus-containing herbicides:

Compound Formula Functional Groups Use References
Glufosinate C₅H₁₂NO₃P Methylphosphonyl, amino acid Broad-spectrum herbicide
Glyphosate C₃H₈NO₅P Phosphonomethyl, glycine Non-selective herbicide

Key Observations :

  • Structural Similarity: Both glufosinate and glyphosate contain phosphonyl groups but differ in backbone complexity. This compound lacks the amino acid moiety, limiting its herbicidal activity .

Biological Activity

Hydroxy(oxo)phosphanium, also known as H2O2P+, is a phosphonium compound that has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, highlighting its potential applications in medicine and pharmacology.

Chemical Structure and Properties

This compound is characterized by a phosphorus atom bonded to hydroxyl and oxo groups, which contributes to its unique reactivity and biological activity. The presence of these functional groups allows it to engage in various biochemical interactions.

Biological Activity Overview

This compound exhibits several notable biological activities:

  • Antioxidant Properties : The compound has been shown to possess significant antioxidant capabilities, which can mitigate oxidative stress in biological systems. This is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
  • Cytotoxic Effects : Studies indicate that this compound demonstrates cytotoxicity against various cancer cell lines. For instance, it has been evaluated for its effectiveness against HeLa and C6 cell lines, showing promising antiproliferative effects .
  • Mechanism of Action : The cytotoxicity of this compound appears to be mediated through apoptosis induction. This was evidenced by flow cytometric analyses showing alterations in mitochondrial membrane potential upon treatment with the compound .

1. Anticancer Activity

A series of studies have focused on the anticancer potential of this compound derivatives. For example, a recent study synthesized novel phosphonium salts derived from this compound and assessed their cytotoxicity against various cancer cell lines. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)Selectivity Index
3jHuTu 801.112.3
4cPC33.710.5
DoxorubicinHuTu 805.02.0

The compounds exhibited IC50 values significantly lower than that of doxorubicin, indicating higher potency against cancer cells while maintaining selectivity towards normal cells .

2. Antimicrobial Activity

This compound also demonstrates antimicrobial properties. In vitro evaluations indicated that certain derivatives showed remarkable activity against a range of microorganisms, suggesting potential applications in treating infections .

Pharmacological Implications

Given its diverse biological activities, this compound holds promise for various pharmacological applications:

  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in cancer treatment protocols.
  • Antioxidant Therapeutics : The antioxidant properties may be harnessed for developing treatments aimed at reducing oxidative stress-related diseases.

Q & A

Q. What are the established synthetic routes for Hydroxy(oxo)phosphanium, and how do reaction conditions influence yield and purity?

Basic Research Focus
this compound can be synthesized via nucleophilic substitution or condensation reactions involving phosphorus precursors. For example, phosphorylation of hydroxyl-containing substrates using chlorinated phosphorus intermediates under anhydrous conditions is a common approach . Key variables include temperature (optimal range: 0–25°C), solvent polarity (e.g., dichloromethane for non-polar intermediates), and stoichiometric ratios of reactants. Purification often involves recrystallization or column chromatography, with yields typically ranging from 60–85% depending on byproduct formation .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic Research Focus

  • 31P NMR : Primary tool for confirming phosphorus bonding environments. Chemical shifts for P=O and P–OH groups typically appear between +10 to +30 ppm and −5 to +10 ppm, respectively .
  • X-ray Diffraction (XRD) : Resolves crystal structure and bond angles. For example, P–O bond lengths in analogous compounds range from 1.48–1.52 Å .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can identify molecular ion peaks (e.g., [M+H]+ at m/z 167.92 for H2MnO5P derivatives) .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?

Advanced Research Focus
Discrepancies often arise from differences in solvent polarity, pH, or hydration states. Systematic approaches include:

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., dry DMSO for NMR) to isolate variables .
  • Comparative Analysis : Use computational tools (DFT) to model spectral profiles and compare with empirical data .
  • Literature Harmonization : Cross-reference IUPAC naming conventions (e.g., distinguishing "phosphonic acid" vs. "trihydroxidophosphorus") to avoid misassignment .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Advanced Research Focus

  • Density Functional Theory (DFT) : Optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Basis sets like 6-311+G(d,p) are recommended for phosphorus-containing systems .
  • Molecular Dynamics (MD) : Simulates solvation effects and ligand interactions in aqueous environments .
  • Reaction Pathway Analysis : Identify transition states and intermediates using software like Gaussian or ORCA .

Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Basic Research Focus

  • Storage : Keep in anhydrous, inert atmospheres (argon or nitrogen) at −20°C to prevent hydrolysis .
  • Incompatibility : Avoid contact with strong oxidizers (e.g., HNO3) or reducing agents (e.g., NaBH4), which may trigger exothermic decomposition .
  • Safety Protocols : Use impermeable gloves (e.g., nitrile) and sealed goggles during handling, as recommended for organophosphorus compounds .

Q. How can the reactivity of this compound with biomolecules or environmental substrates be systematically investigated?

Advanced Research Focus

  • Kinetic Studies : Use stopped-flow spectrophotometry to measure reaction rates with nucleophiles (e.g., thiols or amines) under varying pH (4–10) .
  • Isotopic Labeling : Track phosphorus migration in hydrolysis pathways using 18O-labeled water .
  • Environmental Simulations : Model redox interactions in hypolimnetic systems to assess phosphorus release mechanisms .

Q. What strategies can mitigate challenges in reproducing catalytic applications of this compound?

Advanced Research Focus

  • Catalyst Immobilization : Anchor the compound on silica or polymer supports to enhance recyclability and reduce leaching .
  • In Situ Characterization : Employ Raman spectroscopy or XAS to monitor active species during reactions .
  • Error Analysis : Use factorial design experiments to identify critical variables (e.g., solvent, temperature) affecting catalytic efficiency .

Properties

IUPAC Name

hydroxy(oxo)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/HO2P/c1-3-2/h3H/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYXELHUDBJJEV-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O[PH+]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O2P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873902
Record name Phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.989 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6303-21-5
Record name Hypophosphorous acid [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006303215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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